2,4,6-Trideuteriobenzene-1,3,5-triol is an isotopically labeled derivative of benzene-1,3,5-triol, where three hydrogen atoms in the benzene ring have been replaced with deuterium atoms. Its chemical formula is CDO. This compound is significant in various fields of research, particularly in studies involving isotopic labeling for tracing mechanisms in biological and chemical processes.
Synthesis of 2,4,6-trideuteriobenzene-1,3,5-triol typically involves:
2,4,6-Trideuteriobenzene-1,3,5-triol has applications in:
Several compounds share structural similarities with 2,4,6-trideuteriobenzene-1,3,5-triol. Here are a few notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Benzene-1,3,5-triol | CHO | Non-deuterated version; common phenolic compound |
| 2-Chlorobenzene-1,3,5-triol | CHClO | Contains chlorine; affects reactivity |
| 2-Fluorobenzene-1,3,5-triol | CHF O | Contains fluorine; alters electronic properties |
| 2,4-Dihydroxybenzaldehyde | CHO | Aldehyde functional group; different reactivity |
The uniqueness of 2,4,6-trideuteriobenzene-1,3,5-triol lies in its isotopic labeling which provides distinct advantages in analytical chemistry and biological studies compared to its non-deuterated counterparts and halogenated derivatives.